![molecular formula C44H42O6P2 B12889780 2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a complex organic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that can form stable complexes with various cations. This compound is particularly notable for its ability to act as a ligand in coordination chemistry, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. The process often requires the use of a catalyst and specific reaction temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are valuable in catalysis and material science.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.
Industry: The compound is used in various industrial processes, including the synthesis of advanced materials and the development of new catalysts.
Mécanisme D'action
The mechanism by which 2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal ions. The molecular targets and pathways involved depend on the specific application and the metal ions present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexano-18-crown-6: Another member of the crown ether family, known for its ability to form complexes with metal ions.
18-Crown-6: A simpler crown ether that also forms stable complexes with metal ions.
Dibenzo-18-crown-6: Similar in structure but lacks the diphenylphosphino groups.
Uniqueness
What sets 2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine apart from these similar compounds is its diphenylphosphino groups, which enhance its ability to act as a ligand and form stable complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring high selectivity and stability.
Propriétés
Formule moléculaire |
C44H42O6P2 |
|---|---|
Poids moléculaire |
728.7 g/mol |
Nom IUPAC |
(24-diphenylphosphanyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H42O6P2/c1-5-13-35(14-6-1)51(36-15-7-2-8-16-36)39-21-23-41-43(33-39)49-31-27-45-26-30-48-42-24-22-40(34-44(42)50-32-28-46-25-29-47-41)52(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-24,33-34H,25-32H2 |
Clé InChI |
YDLJXVSEOABRGQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OCCOCCOC5=C(C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


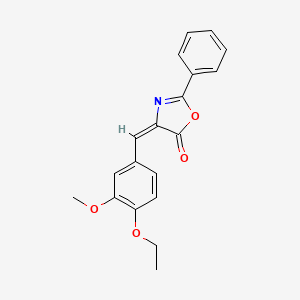
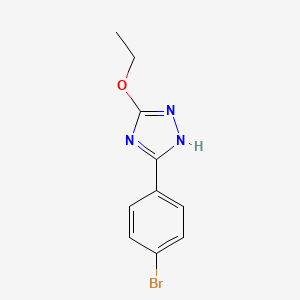
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
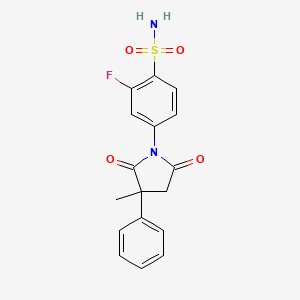


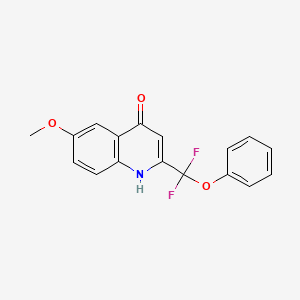
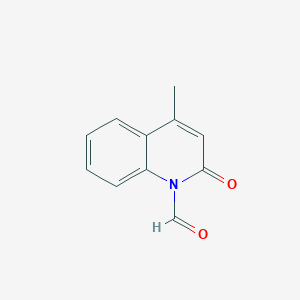
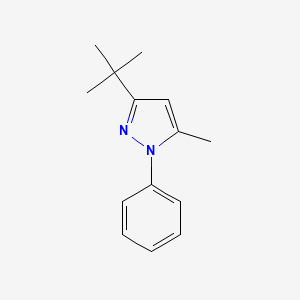
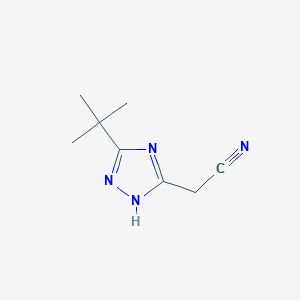


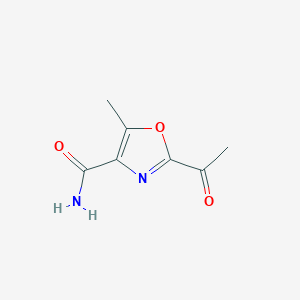
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
